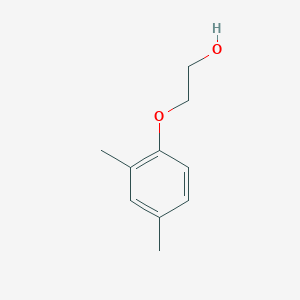
Ethanol, 2-(2,4-dimethylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylphenoxy)ethanol is an organic compound with the chemical formula C10H14O2. It is a type of phenoxyethanol, which is a glycol ether commonly used in various industrial and pharmaceutical applications. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetics and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylphenoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts used in this reaction include sodium hydroxide, ammonia, and amines . The reaction typically occurs at a temperature below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylphenoxy)ethanol involves the reaction of phenolate with a monohalohydrin. This method is preferred due to its efficiency and ability to produce high-purity phenoxyethanol . The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted compounds.
Scientific Research Applications
2-(Dimethylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of antimicrobial properties and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a preservative in vaccines.
Industry: Applied in the production of cosmetics, personal care products, and as an industrial solvent.
Mechanism of Action
The mechanism of action of 2-(Dimethylphenoxy)ethanol primarily involves its antimicrobial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death. This compound is effective against a wide range of gram-positive and gram-negative bacteria . Additionally, it acts as a preservative by inhibiting the growth of microorganisms in various formulations.
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-(2,4-Dimethylphenoxy)ethanol: Another derivative with comparable chemical properties.
Uniqueness
2-(Dimethylphenoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its effectiveness as a preservative and antimicrobial agent makes it highly valuable in various applications, particularly in the cosmetics and pharmaceutical industries .
Properties
CAS No. |
54411-20-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
DMMLIWIXFIVKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















